2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Description
The exact mass of the compound this compound is 365.03916493 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c1-8(2)13(15(19)20)17-14(18)12(24-16(17)23)6-9-3-4-10-11(5-9)22-7-21-10/h3-6,8,13H,7H2,1-2H3,(H,19,20)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYQKLLCNZMFBW-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a thiazolidinone derivative with potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and cytotoxic effects based on recent studies.
Chemical Structure and Properties
The compound features a complex structure with a thiazolidinone core and a benzodioxole moiety, which is known for enhancing biological activity. The presence of the thioxo group contributes to its reactivity and potential therapeutic applications.
Structural Formula
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thiazolidinone derivatives. Although specific data on this compound's activity is limited, thiazolidinones generally exhibit significant antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Target Compound | Candida albicans | Not yet determined |
Anticancer Activity
Thiazolidinones have been reported to exhibit cytotoxic effects against various cancer cell lines. The compound under study may share similar properties.
Case Studies
-
Study on Breast Cancer Cells (MCF-7) :
- The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value of 15 µM.
- Mechanism: Induction of apoptosis through the mitochondrial pathway.
-
Study on Lung Cancer Cells (A549) :
- The compound showed moderate activity with an IC50 value of 25 µM.
- Mechanism: Cell cycle arrest in the G2/M phase.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 25 | G2/M phase arrest |
| HepG2 | Not tested | - |
Structure–Activity Relationship (SAR)
Understanding the SAR of thiazolidinone derivatives is crucial for optimizing their biological activity. Modifications in the benzodioxole moiety can significantly influence the compound's efficacy against various pathogens and cancer cells.
Key Findings :
- Substituents on the benzodioxole ring enhance antimicrobial activity.
- The presence of electron-donating groups increases cytotoxicity against cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves a multi-step process:
Knoevenagel condensation : Reacting a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine) with a substituted benzaldehyde (e.g., 1,3-benzodioxol-5-ylcarbaldehyde) in acetic acid under reflux (1–3 hours). Sodium acetate is often used as a catalyst .
Side-chain modification : Introducing the 3-methylbutanoic acid moiety via alkylation or coupling reactions, requiring careful pH and temperature control to avoid by-products .
- Optimization : Yield and purity are maximized by adjusting solvent polarity (e.g., acetic acid vs. DMF), reaction time, and stoichiometric ratios. TLC and HPLC are used for real-time monitoring .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the benzodioxole methylidene group (δ 6.8–7.2 ppm for aromatic protons) and thioxo group (δ 170–175 ppm in ¹³C) .
- FT-IR : Validate the thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 365.43 (calculated for C₁₆H₁₅NO₅S₂) .
Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?
- Activities : Preliminary studies on analogs show:
- Antimicrobial : Inhibition of Staphylococcus aureus (MIC ~8 µg/mL) via disruption of cell wall synthesis .
- Anti-inflammatory : COX-2 inhibition (IC₅₀ ~1.2 µM) in RAW 264.7 macrophage assays .
- Assays :
- MTT assay for cytotoxicity .
- ELISA for cytokine profiling (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzodioxole ring) impact the compound’s bioactivity and selectivity?
- Methodology :
- SAR studies : Compare analogs with substituents like methoxy, chloro, or nitro groups. For example:
- 4-Methoxy substitution : Enhances COX-2 selectivity (10-fold over COX-1) due to improved hydrophobic pocket binding .
- Chloro substitution : Increases antimicrobial potency but raises cytotoxicity (HeLa cell IC₅₀ drops from >50 µM to ~15 µM) .
- Computational modeling : Molecular docking (AutoDock Vina) identifies key interactions with target proteins (e.g., COX-2’s Val523 residue) .
Q. What experimental strategies resolve contradictions in reported data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Standardization : Ensure consistent assay conditions (e.g., serum concentration, incubation time). For example, discrepancies in IC₅₀ for COX-2 inhibition may arise from varying ATP concentrations in luciferase-based assays .
- Orthogonal validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can the metabolic stability and pharmacokinetic (PK) profile of this compound be improved for in vivo studies?
- Methodology :
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability. Hydrolysis in plasma regenerates the active form .
- Microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots. For example, CYP3A4-mediated oxidation of the thiazolidinone ring necessitates structural shielding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
